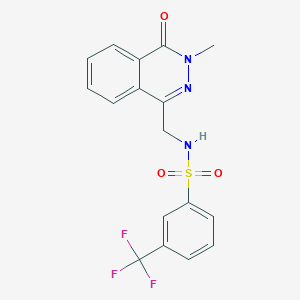
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3N3O3S and its molecular weight is 397.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H19F3N3O3S
- Molecular Weight : 450.49 g/mol
The structure includes a phthalazinone core linked to a trifluoromethyl group and a sulfonamide moiety, which are crucial for its biological interactions.
The primary mechanism of action for this compound involves:
- Inhibition of BET Proteins : The compound primarily targets Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4. This interaction inhibits the recruitment of transcriptional machinery to specific gene loci, affecting gene expression related to cell proliferation and survival.
- Impact on c-Myc Pathway : By inhibiting BET proteins, the compound disrupts the c-Myc signaling pathway, which is crucial in various cancers. This results in reduced cell proliferation in hematologic malignancies.
Anticancer Properties
Research has shown that this compound exhibits promising anticancer activity:
- Cell Proliferation Inhibition : In vitro studies indicate that it effectively inhibits the proliferation of cancer cell lines associated with hematologic malignancies.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest that it may possess antibacterial activity against various strains, although detailed studies are needed to confirm these effects and elucidate the underlying mechanisms .
Study 1: Anticancer Efficacy
A study focused on the efficacy of this compound against leukemia cells demonstrated significant reductions in cell viability at concentrations as low as 10 µM. The study utilized flow cytometry to analyze apoptosis rates, revealing that treated cells exhibited increased markers for early and late apoptosis compared to untreated controls.
Study 2: Antimicrobial Potential
Another investigation assessed the antimicrobial potential of related compounds derived from the same phthalazinone core. The results indicated that modifications in the side chains significantly affected antibacterial activity, suggesting that structural optimization could enhance efficacy against resistant bacterial strains .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c1-23-16(24)14-8-3-2-7-13(14)15(22-23)10-21-27(25,26)12-6-4-5-11(9-12)17(18,19)20/h2-9,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZWENNJFJWKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













